molecular formula C26H25ClN2O3 B12091271 10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one

10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one

Cat. No.: B12091271
M. Wt: 448.9 g/mol
InChI Key: CBSWRAUYCIIUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one is a complex organic compound that belongs to the class of pyridoisoquinolines. This compound is characterized by its unique structure, which includes a chloro-substituted aromatic ring, a pyrrolidine moiety, and an isoquinoline core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and acrylonitrile under reflux or microwave irradiation . The reaction conditions may vary depending on the specific substrates and desired yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium, in reactions like the Mizoroki-Heck coupling, can be employed to facilitate the formation of the pyridoisoquinoline core .

Chemical Reactions Analysis

Types of Reactions

10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one is unique due to its specific structural features, such as the ethoxypyrrolidine moiety and the chloro-substituted aromatic ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

10-chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-2-32-20-11-12-28(16-20)25(30)23-15-22(17-6-4-3-5-7-17)26(31)29-13-10-18-8-9-19(27)14-21(18)24(23)29/h3-9,14-15,20H,2,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSWRAUYCIIUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869935
Record name 10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.